molecular formula C8H17NO2 B2579594 2-(4-Ethylmorpholin-2-yl)ethanol CAS No. 1783781-73-6

2-(4-Ethylmorpholin-2-yl)ethanol

Cat. No. B2579594
CAS RN: 1783781-73-6
M. Wt: 159.229
InChI Key: JZQOIUZQMIOKDK-UHFFFAOYSA-N
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Description

2-(4-Ethylmorpholin-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, molecular biology, and material science. This compound is also known as 2-(4-EEME) and has a molecular formula of C9H19NO2.

Scientific Research Applications

Ethyl Glucuronide (EtG) in Pathological Conditions

Research has highlighted the importance of EtG, a non-volatile, hydrophilic, stable ethanol metabolite, in various pathological conditions. The quantification of EtG in hair offers a novel approach to understand the relationship between EtG levels and common pathologies such as liver and kidney diseases, and diabetes. This understanding can improve the interpretation of EtG analytical data in both forensic and clinical contexts, highlighting the significance of considering pathological conditions in EtG-based assessments (Triolo et al., 2022).

Ethanol Metabolism and Its Effects

Studies on ethanol metabolism have elucidated the roles of its minor metabolites, such as EtG and ethyl sulfate (EtS), in postmortem assessments and the implications for understanding alcohol abuse. The detection of these metabolites in various biological samples postmortem offers insights into ethanol's impact and its potential forensic applications (Alsayed et al., 2021). Additionally, the metabolic pathways of ethanol, involving cytosolic alcohol dehydrogenase and the CYP2E1 system, have been detailed, providing a comprehensive view of ethanol's metabolism and the toxicological effects of its various metabolites (Dinis-Oliveira, 2016).

Ethanol Dehydration to Ethylene

The conversion of ethanol to ethylene represents a significant application in industrial chemistry, where ethanol dehydration processes have been explored for their economic feasibility and development prospects. The focus on efficient and stable catalysts for this conversion process underlines the potential of ethanol as a feedstock for producing ethylene, a valuable industrial chemical (Zhang & Yu, 2013).

properties

IUPAC Name

2-(4-ethylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-9-4-6-11-8(7-9)3-5-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQOIUZQMIOKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylmorpholin-2-yl)ethan-1-ol

CAS RN

1783781-73-6
Record name 2-(4-ethylmorpholin-2-yl)ethan-1-ol
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